molecular formula C13H9Br4NO4 B7751126 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid

2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid

Cat. No.: B7751126
M. Wt: 562.8 g/mol
InChI Key: AOLHDSURMZTIFV-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid is a brominated organic compound with the molecular formula C18H4Br8N2O4. It is known for its high bromine content and is used primarily as a flame retardant in various industrial applications. The compound is characterized by its yellow powder form and high melting point.

Properties

IUPAC Name

2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br4NO4/c1-2-3-4(13(21)22)18-11(19)5-6(12(18)20)8(15)10(17)9(16)7(5)14/h4H,2-3H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLHDSURMZTIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid typically involves a multi-step process. The starting material, tetrabromophthalic anhydride, is first reacted with methanol to form tetrabromophthalic acid monomethyl ester. This intermediate is then reacted with ethylenediamine in methanol under reflux conditions to yield the final product. The reaction mixture is cooled, filtered, and dried to obtain the desired compound .

Chemical Reactions Analysis

2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid involves its interaction with molecular targets and pathways. The bromine atoms in the compound play a crucial role in its flame-retardant properties by interfering with the combustion process. The compound releases bromine radicals upon heating, which react with free radicals in the flame, thereby inhibiting the combustion process .

Comparison with Similar Compounds

2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)pentanoic acid can be compared with other brominated flame retardants such as:

    Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant with similar applications but different chemical structure.

    Hexabromocyclododecane (HBCD): Known for its use in polystyrene foam insulation, HBCD has different physical and chemical properties.

    Decabromodiphenyl ether (DecaBDE): Used in various applications, DecaBDE has a different bromine content and molecular structure.

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